
Nivimedone sodium
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Overview
Description
Nivimedone sodium, also known as this compound, is a useful research compound. Its molecular formula is C11H8NNaO4 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Nivimedone Sodium in academic settings?
- Methodological Answer : Synthesis typically follows protocols optimized for sodium-containing heterocyclic compounds. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document reaction conditions (e.g., temperature, solvent systems) and cross-reference with established literature for analogous compounds . Novel compounds require elemental analysis and crystallographic data (if applicable) to confirm identity .
Q. How can researchers establish the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines) with controlled temperature/humidity chambers. Monitor degradation via HPLC-UV or LC-MS, tracking peak purity and impurity profiles. For hygroscopic sodium salts, Karl Fischer titration is critical to quantify water content. Include control samples and validate methods using ICH Q2(R1) parameters (e.g., linearity, LOD/LOQ) .
Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize cell-based assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use immortalized cell lines (e.g., HEK293 for receptor studies) or primary cells for physiological relevance. Validate assays with positive/negative controls and dose-response curves. Ensure reproducibility by adhering to MIAME guidelines for experimental metadata .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic (PK) properties be resolved across studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., dosing regimens, analytical techniques). Perform meta-analyses using PRISMA guidelines, stratifying data by study design (e.g., animal vs. human trials). Validate findings via in silico PK modeling (e.g., PBPK) to reconcile discrepancies in absorption/metabolism .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ a mixed-methods approach:
- Quantitative: CRISPR-Cas9 gene editing to knockout putative targets, followed by phenotypic rescue experiments.
- Qualitative: Transcriptomic/proteomic profiling to identify downstream pathways.
Triangulate data using pathway enrichment tools (e.g., Gene Ontology) and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers address variability in this compound’s efficacy across demographic subgroups in preclinical studies?
- Methodological Answer : Integrate demographic covariates (e.g., age, genetic background) into study designs using factorial ANOVA or mixed-effects models. Use stratified randomization in animal cohorts and validate findings in human-derived organoids or induced pluripotent stem cells (iPSCs) to assess translatability .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply Hill slope models or Bayesian hierarchical models to capture sigmoidal or biphasic responses. Use Akaike Information Criterion (AIC) to compare model fits. For outlier detection, leverage robust regression techniques (e.g., Huber loss) to minimize bias from extreme values .
Q. Methodological Challenges and Solutions
Q. How can researchers optimize solvent systems for this compound in solubility studies without compromising bioactivity?
- Answer : Screen co-solvents (e.g., PEG, cyclodextrins) using phase diagrams and Hansen solubility parameters. Validate bioactivity via parallel cytotoxicity assays (e.g., MTT) to rule out excipient interference. Document solvent ratios and temperature dependencies for reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
- Answer : Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via Design of Experiments (DoE). Use PAT (Process Analytical Technology) tools for real-time monitoring (e.g., in-line FTIR). Establish acceptance criteria for intermediate products .
Q. How to design a longitudinal study assessing chronic exposure effects of this compound while controlling for confounding factors?
Properties
Molecular Formula |
C11H8NNaO4 |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
KGLVEXSGYXXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+] |
Synonyms |
5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.